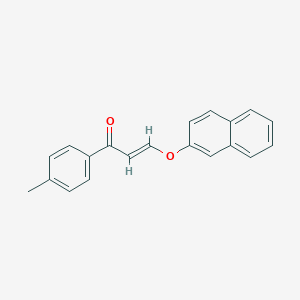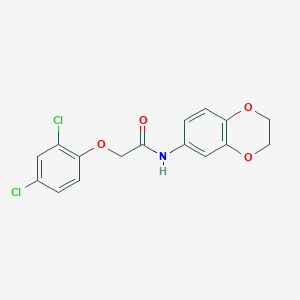![molecular formula C19H22N2O2 B214959 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMPB is a benzamide derivative that is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves the inhibition of certain enzymes, including protein kinase CK2 and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in various physiological processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting the activity of these enzymes, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can potentially slow down the progression of diseases that are associated with their dysregulation.
Biochemical and Physiological Effects
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been found to improve glucose metabolism in diabetic mice by decreasing insulin resistance and increasing glucose uptake. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for lab experiments is its relative ease of synthesis. It can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential direction is the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for different diseases. Finally, the potential long-term effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide on human health need to be investigated further.
In conclusion, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a promising chemical compound that has potential applications in the field of medicine. Its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, and its synthesis is relatively simple. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, including the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs and investigations into its long-term effects on human health.
Métodos De Síntesis
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography, and the final product is obtained as a white crystalline powder. The synthesis of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential candidate for drug development.
Propiedades
Nombre del producto |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-3-2-4-17(13-15)19(22)20-18-7-5-16(6-8-18)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Clave InChI |
IMXTVLJWUAWLQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)


